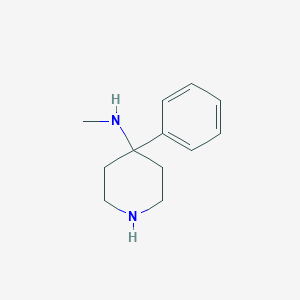

N-Methyl-4-phenyl-4-piperidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12(7-9-14-10-8-12)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORMPYQLQRCWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431038 | |

| Record name | N-METHYL-4-PHENYL-4-PIPERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182621-56-3 | |

| Record name | N-METHYL-4-PHENYL-4-PIPERIDINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 Phenyl 4 Piperidinamine and Analogues

Advanced Synthetic Routes to the Piperidinamine Core Structure

The construction of the N-methyl-4-phenyl-4-piperidinamine core relies on robust and versatile synthetic strategies. Key to many of these approaches is the initial formation of a substituted 4-piperidone (B1582916), which serves as a versatile intermediate for further chemical modification.

A foundational method for the synthesis of 4-piperidones is the Dieckmann cyclization of aminodicarboxylate esters. This process involves the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, followed by an intramolecular cyclization of the resulting bis-ester. Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone ring structure. researchgate.net Another approach involves a one-pot oxidation-cyclisation method using a double aza-Michael addition with divinyl ketone as a substrate to produce a variety of N-substituted 4-piperidones. kcl.ac.uk

For instance, N-phenyl-4-piperidone can be synthesized by dissolving aniline (B41778) in an appropriate solvent like ether, adding a catalyst, and then reacting it with 3-methyl-1,3,5-pentanetriol under reflux conditions. The resulting N-phenyl-4-methyl-4-piperidinol is then subjected to demethylation and oxidation to yield N-phenyl-4-piperidone with high purity and yield. google.com

Table 1: Selected Synthetic Routes to 4-Piperidone Core

| Method | Key Reactants | Key Steps | Product | Reference |

| Dieckmann Cyclization | Primary amine, Acrylate ester | Condensation, Intramolecular cyclization, Hydrolysis, Decarboxylation | 4-Piperidone | researchgate.net |

| Aza-Michael Addition | Divinyl ketone, Primary amine | Oxidation, Cyclisation | N-substituted 4-piperidone | kcl.ac.uk |

| From Aniline | Aniline, 3-methyl-1,3,5-pentanetriol | Reflux, Demethylation, Oxidation | N-phenyl-4-piperidone | google.com |

Stereoselective Synthesis and Enantiomeric/Diastereomeric Separation

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical field where the chirality of a molecule can dictate its efficacy and safety. The synthesis of chiral 4-phenyl-4-piperidinamine analogues often involves the stereoselective construction of key intermediates or the separation of racemic mixtures.

One strategy employs a modular and highly diastereoselective, one-pot synthesis of substituted piperidin-4-ols. This method utilizes a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov The resulting chiral piperidin-4-ols can then serve as precursors to the desired aminopiperidine derivatives. Another approach involves using a chiral amine, such as S-α-phenylethylamine, as a substrate in the synthesis, leading to separable, diastereomeric 4-piperidone products with resolved stereochemistry on the piperidine (B6355638) ring. kcl.ac.uk

For analogues that are synthesized as racemic mixtures, chiral resolution is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for this purpose. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates for opioid analgesics, have been successfully resolved using cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov The choice of column and the polarity of the substituents on the piperidine ring play a significant role in achieving effective separation of the enantiomers. nih.gov Similarly, stereoisomers of other complex piperidine derivatives have been synthesized in high enantiomeric excess (>95%) via chiral intermediates, demonstrating the feasibility of producing stereopure compounds. nih.gov

Derivatization Strategies for this compound Analogues

The this compound scaffold allows for extensive derivatization to create a diverse library of analogues with varied properties. These modifications can be targeted at the piperidine nitrogen, the amino group at the 4-position, or the phenyl ring.

A common starting point for derivatization is N-methyl-4-piperidone. Through reactions like the Claisen-Schmidt condensation, this ketone can be reacted with various aldehydes to introduce diverse substituents. For example, N-methyl-4-piperidone has been condensed with different halogenated benzaldehydes to synthesize a series of N-methyl-di-benzylidene-4-piperidone compounds, which are analogues of curcumin. ugm.ac.id

Another key strategy involves the reductive amination of N-substituted 4-piperidones. For instance, reacting N-phenethyl-4-piperidinone with aniline and subsequently reducing the resulting imine with a reducing agent like sodium borohydride (B1222165) yields 4-anilino-N-phenethylpiperidine (ANPP). wikipedia.org This product can then be further modified, for example, by acylation of the aniline nitrogen to produce complex analogues. wikipedia.org This multi-step process highlights how the core structure can be built upon to create more complex molecules.

This compound as a Key Synthetic Intermediate in Complex Molecule Construction

The 4-phenyl-4-piperidinamine structure is not just a synthetic target in itself but also a critical building block for more elaborate molecules, particularly within the pharmaceutical industry.

Precursor Role in Pharmaceutical Synthesis

The significance of the 4-aminopiperidine (B84694) core is underscored by its role as a key precursor in the synthesis of fentanyl and its numerous analogues. wikipedia.orgunodc.org Fentanyl's synthesis can be achieved through several pathways, many of which rely on intermediates derived from the 4-aminopiperidine scaffold. federalregister.govfederalregister.gov

Key precursors that have been identified and are now under international control include N-phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (ANPP), and N-phenyl-4-piperidinamine (4-AP), a close analogue of the title compound. unodc.orgfederalregister.gov The importance of these precursors is so profound that authorities have taken steps to control not only the core molecules but also their salts, amides, carbamates, and halides to prevent their diversion for illicit synthesis. federalregister.govfederalregister.gov The compound 4-piperidone itself is considered an early-stage precursor from which NPP, ANPP, and 4-AP can be derived. un.org

Synthetic Pathways and Chemical Reaction Sequences for Analogous Compounds

Several established synthetic routes are utilized to construct fentanyl and its analogues from piperidine-based precursors. These pathways demonstrate the chemical transformations that the this compound core and its relatives can undergo.

The Siegfried method is a well-known pathway that starts with N-phenethyl-4-piperidone (NPP). wikipedia.orgfederalregister.gov The key steps are:

Reductive Amination: NPP is reacted with aniline to form an imine intermediate.

Reduction: The imine is then reduced, typically with sodium borohydride, to form 4-anilino-N-phenethylpiperidine (ANPP).

Acylation: The secondary amine of the anilino group in ANPP is acylated with an acylating agent, such as propionyl chloride, to yield the final fentanyl molecule. wikipedia.org

Another important route, the Gupta method , utilizes N-phenyl-4-piperidinamine (4-AP) as the key intermediate. This method involves the alkylation of the piperidine nitrogen of 4-AP with a suitable alkylating agent, followed by acylation of the exocyclic aniline nitrogen.

The synthesis of the necessary precursors often begins with simpler molecules. For example, 1-(2-phenethyl)-4-piperidone can be prepared via a Dieckmann cyclization of the bis-ester formed from the condensation of phenethylamine (B48288) with two equivalents of methyl acrylate. researchgate.net This beta-keto ester can then be condensed with aniline to form an enamine, which is subsequently reduced to yield a 4-anilino-N-phenethylpiperidine derivative, a direct precursor for acylation. researchgate.net These well-defined reaction sequences highlight the modularity and versatility of the 4-aminopiperidine core in building complex pharmaceutical agents.

Pharmacological Investigations and Biological Target Interactions of N Methyl 4 Phenyl 4 Piperidinamine

Receptor Binding and Activation Profiling

The N-phenyl-4-piperidinamine framework is a key pharmacophore that has been incorporated into numerous ligands to achieve specific interactions with a variety of receptors.

The N-phenyl-N-(4-piperidinyl)amide structure is famously the backbone of a class of potent opioid analgesics, most notably fentanyl and its analogues. google.comgoogle.com These compounds are characterized by their strong agonist activity, primarily at the mu-opioid receptor. Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that substitutions on the piperidine (B6355638) ring are critical in determining whether a compound will act as an agonist or an antagonist at opioid receptors. nih.gov For instance, replacing a 4-methyl group with a larger substituent can introduce both agonist and antagonist properties. nih.gov

In vitro functional efficacy studies of N-methyl and N-phenylpropyl-4-(3-hydroxyphenyl)piperazines, which lack the 3- and 4-methyl groups, identified them as pure opioid antagonists at mu, delta, and kappa receptors. nih.gov This highlights the importance of the substitution pattern on the piperidine ring for the compound's functional activity.

Opioid Receptor Binding and Potency of Selected Compounds

| Compound | Target | Assay Type | Value | Relative Potency (vs. Morphine) |

|---|---|---|---|---|

| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) | Opioid Receptors | Analgesic Activity (ED50, IV in rats) | 0.00032 mg/kg | 10,031x |

| N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) | Opioid Receptors | Analgesic Activity (ED50, IV in rats) | - | 4,521x |

| 3-Methyl-1-phenethyl-4-(phenyl-propionyl-amino)-piperidine-4-carboxylic acid methyl ester (Lofentanil) | Mu-type opioid receptor (Human) | Binding Affinity (Ki) | 0.140 nM | - |

| 3-Methyl-1-phenethyl-4-(phenyl-propionyl-amino)-piperidine-4-carboxylic acid methyl ester (Lofentanil) | Opioid receptors (Rat brain) | Inhibitory Concentration (IC50) | 0.25 nM | - |

Data sourced from references nih.govbindingdb.org.

Dopamine (B1211576) Receptors

The N-methyl-4-phenyl structural component is famously present in the neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.govnih.gov Its metabolite, N-methyl-4-phenylpyridinium (MPP+), is actively taken up by the dopamine transporter (DAT) into striatal synaptosomes. nih.gov This accumulation within dopamine neurons is the mechanism behind its selective neurotoxicity, which leads to a significant reduction in dopamine levels in the caudate nucleus. nih.govnih.govnih.gov

Furthermore, the piperidine scaffold is a key element in the design of selective dopamine D4 receptor antagonists. mdpi.com Research has led to the development of piperidine-based compounds with high affinity for the D4 receptor and significant selectivity over other dopamine receptor subtypes like D2 and D3. mdpi.comchemrxiv.org For example, shifting the piperidine nitrogen atom from position 1 to 4 in one series of compounds maintained high D4 receptor affinity (pKi = 8.79) and increased selectivity over the D2 receptor. mdpi.com

Binding Affinity of Piperidine Derivatives at Dopamine Receptors

| Compound | D4R Affinity (pKi) | D2/D4 Selectivity | D3/D4 Selectivity |

|---|---|---|---|

| Compound 16 (a 4-substituted piperidine) | 8.79 | 2239 | - |

| Compound 19 (4-phenyl-1,2,3,6-tetrahydropyridine derivative) | 8.82 | 380 | 162 |

Data sourced from reference mdpi.com.

Serotonin (B10506) Receptors

The influence of compounds containing the N-methyl-4-phenyl-piperidinamine scaffold on serotonin receptors is less direct but has been observed. Long-term treatment of rats with the neurotoxin MPTP has been shown to cause changes in the metabolism of serotonin in the caudate nucleus. nih.gov Additionally, broader research has demonstrated that serotonin levels can modulate inflammatory responses, and drugs that inhibit serotonin metabolism can significantly alter this state. nih.gov

A notable example of a compound containing the piperidinamine structure is GSK962040, a small molecule motilin receptor agonist. acs.orgnih.govacs.org This compound, with the chemical name N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, demonstrates potent activity at the human motilin receptor. acs.orgresearchgate.net Its agonist action results in the potentiation of neuronal-mediated contractions in isolated gastric antrum tissue. acs.orgnih.gov This prokinetic activity has led to its investigation as a potential therapeutic agent for disorders involving delayed gastric emptying, such as gastroparesis. researchgate.netnih.gov GSK962040 is noted for its ability to maximally activate gastric neuronal motilin receptors at low doses without causing receptor desensitization. nih.gov

While direct modulation of ion channels by a compound named "N-Methyl-4-phenyl-4-piperidinamine" is not specifically documented, related structures are known to interact with ion channels. For instance, certain diphenylguanidines, which are structurally related to some N-phenyl-piperidine compounds, act as potent N-methyl-D-aspartate (NMDA) receptor ion-channel blockers. nih.gov The NMDA receptor is a crucial glutamate (B1630785) receptor ion channel in the central nervous system. nih.govfrontiersin.org

In a different context, research has shown that the sodium-activated potassium channel, Slack, can be sensitized to blockade by its interaction with the voltage-gated sodium channel NaV1.6. elifesciences.org This demonstrates the complex ways in which channel function can be modulated by interacting proteins, a process that can be influenced by channel-blocking drugs.

In Vitro and In Vivo Pharmacological Efficacy Studies

The most direct and extensively researched in vivo efficacy of compounds containing the N-phenyl-N-(4-piperidinyl)amide core is their potent analgesic activity. google.comnih.gov This activity is a direct consequence of their agonism at opioid receptors. The analgesic efficacy of these compounds has been evaluated in preclinical models, such as the rat tail withdrawal test. google.comnih.gov In these studies, fentanyl analogues have demonstrated exceptionally high potency, often thousands of times greater than that of morphine. nih.gov For example, the compound R 30 730 was found to be 4521 times more potent than morphine, while R 31 833 was 10,031 times more potent. nih.gov These compounds are characterized by a rapid onset of action. nih.gov

Comparative Analgesic Potency of N-phenyl-N-(4-piperidinyl)amide Derivatives

| Compound | Analgesic Potency (ED50 in mg/kg, rat tail withdrawal test) | Potency Relative to Morphine |

|---|---|---|

| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) | 0.00032 | 10,031x |

| N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) | Not specified, but relative potency given | 4,521x |

Data sourced from reference nih.gov.

Antihistaminic Activity Research

There is no direct, specific research available detailing the antihistaminic properties of this compound.

Antimicrobial and Antimycobacterial Activity Research

Specific studies focusing on the antimicrobial or antimycobacterial activity of this compound could not be identified in a review of available scientific literature.

Anti-inflammatory Activity Research

Direct experimental research on the anti-inflammatory activity of this compound is not prominently featured in the scientific literature.

Anticancer Activity Research

There is no specific research available that investigates the anticancer properties of this compound.

Anti-HIV Activity Research

Dedicated studies on the anti-HIV activity of this compound are not found in the reviewed scientific literature.

Cardiotonic Effects

An extensive search of scientific databases does not yield specific research on the cardiotonic effects of this compound.

Mechanisms of Action and Signal Transduction Pathways

Given the lack of specific pharmacological studies on this compound, its precise mechanisms of action and the signal transduction pathways it may modulate have not been elucidated. Research has focused more on its utility as a building block in synthetic chemistry rather than as a bioactive agent itself. Without dedicated biological investigation, any discussion of its mechanism of action would be purely speculative.

Structure Activity Relationship Sar Elucidation and Molecular Design Principles for N Methyl 4 Phenyl 4 Piperidinamine Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of N-methyl-4-phenyl-4-piperidinamine derivatives can be significantly modulated by introducing various structural modifications. The potency and selectivity of these compounds are highly dependent on the nature and position of substituents, as well as their three-dimensional arrangement.

The substitution pattern on both the phenyl ring and the piperidine (B6355638) core plays a critical role in determining the pharmacological profile of these derivatives. Electronic, steric, and spatial factors all contribute to the interaction of the molecule with its biological target.

Research into mono-substituted 4-phenylpiperidines has revealed that the position and physicochemical properties of the aromatic substituent are critical for their effects. For instance, in a series of compounds tested for their impact on the dopaminergic system, the nature of the substituent on the phenyl ring significantly influenced their activity. nih.gov

The electronic properties of substituents on the N-phenyl ring are also a key determinant of activity. Studies on related 4-azaindole-2-piperidine derivatives showed a preference for electron-rich aromatic groups, while compounds with electron-deficient rings were inactive. dndi.org For example, introducing methoxy groups, which are electron-donating, can be favorable. In contrast, substitutions on the phenyl ring of N-phenyl-1-(2-phenylethyl)-4-piperidinamine with groups like methoxy or methyl at various positions (ortho, meta, para) result in distinct pharmacological profiles, highlighting the importance of spatial arrangement. acs.org

Steric hindrance introduced by substituents can also influence activity. A methyl group, for example, can increase the rotational barrier of an attached aryl moiety, locking it into a specific conformation that may be more favorable for binding. polyu.edu.hk This steric effect can prevent enzymatic degradation and enhance binding by facilitating nonpolar interactions within a hydrophobic pocket of the target protein. polyu.edu.hk

The following table summarizes the effects of various substituents on the N-phenyl ring of a 1-(2-phenylethyl)-4-piperidinamine core.

| Compound Name | Substitution on N-phenyl ring | Position |

| N-(4-Methoxyphenyl)-1-(2-phenylethyl)-4-piperidinamine | Methoxy | para |

| N-(3-Methoxyphenyl)-1-(2-phenylethyl)-4-piperidinamine | Methoxy | meta |

| N-(2-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | Methyl | ortho |

| N-(2,6-Dimethylphenyl)-1-(2-phenylethyl)-4-piperidinamine | Dimethyl | ortho, ortho' |

This table illustrates how different substituent placements can be explored to probe the SAR of the this compound scaffold.

Stereochemistry is a critical factor governing the pharmacological activity of this compound derivatives. The spatial orientation of atoms and functional groups dictates the precise fit of a molecule into its biological target, leading to significant differences in potency and efficacy between stereoisomers.

A prominent example is found in the derivatives of fentanyl, such as ohmefentanyl, which contains three chiral centers and thus exists as eight stereoisomers. nih.gov Studies on these isomers have revealed extreme differences in their analgesic activity. The absolute configuration at the 3 and 4 positions of the piperidine ring, as well as the configuration of the side chain, are crucial for potency. nih.govresearchgate.net Specifically, the (3R,4S) configuration at the piperidine core was found to be beneficial for analgesic potency. nih.gov The most potent isomers of ohmefentanyl were found to be thousands of times more potent than morphine, while their corresponding enantiomers were the least potent, demonstrating high enantioselectivity. nih.gov

The absolute configurations of these isomers were definitively determined through X-ray analysis. nih.gov This high degree of stereospecificity suggests that the analgesic effects are mediated by a very precise interaction with opioid receptors. nih.gov

Furthermore, the concept of axial chirality, which arises from hindered rotation around a single bond, has been identified as an important factor in the active conformation of some fentanyl-type antagonists. acs.org This highlights that even subtle stereochemical features can have a profound impact on the pharmacological profile.

The following table presents data on the analgesic potency of different ohmefentanyl isomers, illustrating the impact of stereochemistry.

| Isomer Configuration | Relative Potency (vs. Morphine) |

| (3R,4S,2'S)-(+)-cis | 13,100x |

| (3R,4S,2'R)-(-)-cis | 2,990x |

| Other Isomers | Significantly lower potency |

Data compiled from published research findings. nih.gov

Application of Medicinal Chemistry Concepts in Molecular Design

The design of novel this compound derivatives leverages fundamental medicinal chemistry principles to optimize their properties. These include the exploration of privileged structures and the application of bioisosteric replacement and scaffold hopping strategies.

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. cambridgemedchemconsulting.com These scaffolds serve as versatile templates for the development of new therapeutic agents. The piperidine ring, particularly in motifs like N-benzyl piperidine and benzoylpiperidine, is considered a privileged structure. cambridgemedchemconsulting.comnih.gov

The this compound core is an example of such a structure. Its semi-rigid conformation allows for the precise spatial presentation of substituents, facilitating interactions such as pi-stacking, hydrophobic, and electrostatic interactions with target proteins. cambridgemedchemconsulting.com The metabolic stability of the piperidine ring further enhances its utility in drug design. nih.gov Medicinal chemists frequently use this motif as a versatile tool to fine-tune both the efficacy and the physicochemical properties of drug candidates. cambridgemedchemconsulting.com

Bioisosteric Replacement

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.com This strategy is widely used to modify the activity, alter pharmacokinetic properties, or reduce the toxicity of a lead compound. cambridgemedchemconsulting.com

In the context of the piperidinamine scaffold, bioisosteric replacement can be applied to various parts of the molecule. For example, the phenyl ring can be replaced with other aromatic or heteroaromatic systems like pyridyl or thiophene groups. researchgate.net A successful application of this concept in a related series involved the replacement of a piperazine ring with aminopiperidines to improve metabolic stability while maintaining affinity for the dopamine (B1211576) transporter. nih.gov Another innovative approach has been the use of a bridged piperidine moiety as a bioisostere for a phenyl ring, which can lead to improved drug-like properties such as solubility and lipophilicity. nih.gov

Scaffold Hopping

Scaffold hopping is a more drastic design strategy that aims to identify equipotent compounds with novel core structures, or scaffolds, while preserving the key binding interactions of the original molecule. nih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming synthetic challenges. chimia.ch

Scaffold hopping can be categorized based on the degree of structural change, from minor modifications like swapping heteroatoms in a ring to the design of a completely new backbone that only mimics the key interactions of the original compound. nih.gov For derivatives of this compound, a scaffold hopping strategy could involve replacing the piperidine ring with another cyclic system or fundamentally altering the core to orient the key phenyl and amine groups in a similar spatial arrangement. For example, a systematic exploration of a molecule might involve modifying a central phenyl-substituted bicyclic system to improve properties like solubility. dundee.ac.uk

Computational Chemistry Approaches to SAR

Computational chemistry methods are powerful tools for elucidating the SAR of this compound derivatives, providing insights that can guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov For instance, a nonlinear QSAR study was conducted on a series of 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists using a neural network method. nih.gov In this study, various molecular descriptors were calculated and correlated with the known analgesic activities of the compounds. The resulting model was then used to predict the activity of new compounds and to hypothesize a pharmacophore model, which is helpful for structural optimization. nih.gov

Another study used partial least squares (PLS) regression to model the in vivo effects of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. nih.gov These models, combined with experimental binding affinity data, provided a comprehensive understanding of the biological response for this class of compounds. nih.gov

Molecular docking is another computational technique used to predict the preferred binding mode of a ligand to its target receptor. polyu.edu.hk By simulating the interaction between a derivative and its protein target, researchers can gain insights into the key interactions that govern binding affinity and selectivity, thereby informing the design of more potent and selective molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For derivatives of the this compound scaffold, docking studies are fundamental to understanding how these molecules interact with their biological targets, such as the µ-opioid receptor (MOR).

These simulations typically show that the protonated amine of the piperidine ring forms a crucial ionic bond with a highly conserved aspartic acid residue (e.g., Asp147 in the human MOR) within the receptor's binding pocket. The N-methyl and N-phenyl groups are then positioned within adjacent hydrophobic pockets of the receptor. This placement facilitates favorable van der Waals forces and aromatic stacking interactions with the side chains of hydrophobic and aromatic residues like tryptophan and histidine, which further stabilizes the ligand-receptor complex. The interplay between this key ionic anchor and extensive hydrophobic interactions is a defining characteristic of the binding mode for this class of compounds.

Docking studies allow for the prediction of binding energies and the visualization of key interactions, which are crucial for explaining the observed activity of different derivatives. For instance, modifications to the N-phenyl group can be evaluated for their impact on these interactions, guiding the design of analogs with improved affinity.

Table 1: Example of Key Residue Interactions for Piperidine Derivatives in a Target Binding Pocket

| Interacting Residue | Type of Interaction | Role in Binding |

|---|---|---|

| Aspartic Acid (Asp) | Ionic Bond | Anchors the protonated piperidine nitrogen. |

| Tryptophan (Trp) | Hydrophobic (π-π stacking) | Stabilizes the phenyl group of the ligand. |

| Histidine (His) | Hydrophobic | Interacts with the ligand's aromatic systems. |

| Tyrosine (Tyr) | Hydrogen Bond / Hydrophobic | Can interact with polar groups or aromatic rings. |

Quantum Mechanical Calculations (e.g., DFT Studies)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound derivatives. These methods are used to calculate the electronic structure and map the charge distribution on the molecular surface, identifying key sites for intermolecular interactions and predicting reactivity.

DFT studies can accurately predict molecular geometries, which can then be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govdntb.gov.ua

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions, offering insights into how a molecule will interact with its biological target. This information is invaluable for understanding and predicting the binding mechanisms that underpin biological activity. nih.govresearchgate.net

Table 2: Typical Parameters and Outputs from DFT Calculations

| Parameter/Output | Description | Application in SAR |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides accurate conformations for docking studies. |

| HOMO/LUMO Energies | Energies of the highest and lowest molecular orbitals. | Predicts chemical reactivity and stability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with molecular stability and reactivity. |

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the complex over time. Following docking, MD simulations can refine the binding pose and assess the stability of the predicted interactions. These simulations, which can span from nanoseconds to microseconds, provide a quantitative analysis of conformational changes in both the ligand and the target protein. nih.govnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov The persistence of hydrogen bonds and other key interactions throughout the simulation provides strong evidence for a stable binding mode. nih.govnih.gov

Conformational analysis is also critical for understanding the behavior of the flexible piperidine ring. Studies have investigated the conformational free energies of 4-substituted piperidines, determining the preference for substituents to be in an axial or equatorial position. nih.gov For derivatives with polar substituents, protonation of the piperidine nitrogen can stabilize the axial conformer through electrostatic interactions. nih.gov Different computational force fields, such as Tripos and MMFF94, may yield different conformer populations, highlighting the importance of selecting appropriate parameters for these analyses. nih.gov

Statistical and Machine Learning Approaches in SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. mdpi.com For this compound derivatives, QSAR studies are essential for predicting the potency of new, unsynthesized analogs and prioritizing synthetic efforts.

These models are built using a set of known compounds (a training set) and their measured biological activities. A wide range of molecular descriptors are calculated for each compound, quantifying various physicochemical, electronic, and steric properties. Statistical methods are then used to develop a mathematical relationship between these descriptors and the observed activity.

Commonly used techniques include:

Partial Least Squares (PLS) Regression : A method used to model the relationship between a set of descriptors and biological activity, particularly when descriptors are numerous and correlated. nih.govnih.govresearchgate.net

Multiple Linear Regression (MLR) : Establishes a linear equation to predict activity based on a selection of the most relevant descriptors. researchgate.netnih.gov

Machine Learning Methods : More advanced approaches like Artificial Neural Networks (NN), Support Vector Machines (SVM), and Random Forests (RF) can capture complex, non-linear relationships between structure and activity. mdpi.comnih.govresearchgate.net

The predictive power of a QSAR model is rigorously evaluated using internal and external validation techniques. nih.gov Once validated, these models serve as powerful tools for virtual screening and the rational design of new derivatives with desired biological profiles. nih.gov

Table 4: Example of a QSAR Model and its Validation Parameters

| Parameter | Description | Typical Value/Goal |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | Close to 1.0 |

| Q² (Cross-validated r²) | Measures the predictive ability of the model via internal validation (e.g., leave-one-out). | > 0.5 for a predictive model |

| r²_pred (External Validation r²) | Measures the predictive ability on an external test set of compounds not used in model building. | > 0.6 for a robust model |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible |

Pharmacokinetic and Metabolic Research of N Methyl 4 Phenyl 4 Piperidinamine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Biodistribution Investigations

Direct biodistribution studies detailing the specific organ and tissue accumulation of N-Methyl-4-phenyl-4-piperidinamine are not extensively documented. However, research on related 4-aminopiperidine (B84694) scaffolds provides some insight. For instance, pharmacokinetic studies of some 4-aminopiperidine derivatives have shown favorable liver distribution. nih.gov

The distribution of the structurally related neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), has been more thoroughly investigated. Autoradiography of accumulated [3H]MPP+ in rat brain slices has revealed high concentrations in the caudate-putamen and nucleus accumbens, areas rich in dopamine (B1211576) neurons. nih.govnih.gov This specific distribution is attributed to the uptake of MPP+ by the dopamine transporter. While this compound is structurally different from MPTP, the presence of the N-methyl and 4-phenylpiperidine (B165713) moieties suggests that its distribution, particularly within the central nervous system, could be of significant interest.

Metabolic Pathways and Enzyme Systems Involved (e.g., Monoamine Oxidase B)

The metabolism of this compound is likely to proceed through pathways common to other 4-aminopiperidine-containing drugs. The primary enzymes responsible for the metabolism of this class of compounds are cytochrome P450 (CYP450) isoenzymes. nih.govacs.orgnih.gov

Monoamine Oxidase B (MAO-B): The potential involvement of Monoamine Oxidase B (MAO-B) in the metabolism of this compound is an area of significant interest, largely due to its structural similarity to MPTP. MPTP is a well-established substrate for MAO-B, which oxidizes it to the neurotoxin MPP+. nih.govnih.govcriver.comnih.gov Studies on various derivatives of 4-phenylpiperidine have shown that they can be oxidized by MAO, with MAO-B preferentially oxidizing derivatives substituted at the 3rd position of the piperidine (B6355638) ring and MAO-A preferring substitution at the 4th position. nih.gov However, another study suggested that replacement of the tetrahydropyridine (B1245486) ring of MPTP with a piperidine ring appeared to abolish the ability to act as a substrate for MAO-B.

The N-methyl group of this compound makes it a tertiary amine, and its metabolism by MAO-B to a potentially active pyridinium (B92312) species cannot be ruled out without direct experimental evidence.

A summary of the likely metabolizing enzymes is presented in the table below:

| Enzyme System | Potential Role in Metabolism of this compound |

| Cytochrome P450 (CYP) System | |

| CYP3A4 | Likely a major enzyme responsible for N-dealkylation. nih.govacs.orgnih.gov |

| CYP2D6 | May also contribute to metabolism. nih.govacs.org |

| Monoamine Oxidase (MAO) System | |

| MAO-B | Potential for metabolism due to structural similarity to MPTP, but direct evidence is lacking. nih.govnih.govcriver.comnih.govnih.gov |

| MAO-A | May have a lesser role compared to MAO-B for some related compounds. nih.gov |

Blood-Brain Barrier Penetration Studies

Preclinical Drug Metabolism and Pharmacokinetic Profiling

A comprehensive preclinical drug metabolism and pharmacokinetic (DMPK) profile for this compound has not been published in detail. However, based on the collective data from related 4-aminopiperidine compounds, a general profile can be inferred.

Compounds within the 4-aminopiperidine class have been shown to possess a range of metabolic stabilities. For instance, in vitro studies using rat liver microsomes on a series of 4-aminopiperidine derivatives showed metabolic half-lives ranging from very short to considerably longer, indicating that small structural modifications can significantly impact metabolic stability. nih.gov

The table below summarizes the expected pharmacokinetic parameters for a compound like this compound based on the characteristics of its chemical class. It is important to note that these are generalized predictions and would require experimental verification.

| Pharmacokinetic Parameter | Expected Profile for this compound (Inferred) |

| Absorption | Likely to be absorbed orally, though bioavailability would depend on first-pass metabolism. |

| Distribution | Expected to distribute to various tissues, with potential for accumulation in the central nervous system. |

| Metabolism | Primarily hepatic metabolism via CYP450 enzymes (CYP3A4, CYP2D6) through N-dealkylation. Potential for MAO-B involvement. nih.govacs.orgnih.gov |

| Excretion | Metabolites would likely be excreted renally. |

| Half-life | Variable, dependent on the rate of metabolism. Studies on analogs show a wide range. nih.gov |

Toxicological Research and Neuropharmacological Implications of N Methyl 4 Phenyl 4 Piperidinamine and Analogues

Mechanisms of Selective Cellular Toxicity

The toxicity of MPP+, the active metabolite of the analogue MPTP, is not uniform throughout the brain. It exhibits a remarkable selectivity for specific types of neurons, a phenomenon that has been a major focus of neurotoxicological investigation.

The primary reason for the selective destruction of dopaminergic neurons by MPP+ is its structural resemblance to dopamine (B1211576). This allows it to be a high-affinity substrate for the dopamine transporter (DAT), a protein on the surface of dopamine neurons responsible for clearing dopamine from the synapse. nih.gov MPP+ is efficiently taken up and concentrated inside these neurons through the DAT. nih.gov Studies have shown that the potencies of various drugs to inhibit the uptake of MPP+ and dopamine into striatal synaptosomes (nerve terminals) are very similar. nih.gov

This active transport mechanism explains the high accumulation of the toxin specifically within dopaminergic neurons of the nigrostriatal pathway. nih.gov Evidence supporting this includes autoradiography studies showing high densities of accumulated MPP+ in dopamine-rich brain regions like the caudate-putamen and nucleus accumbens. nih.gov Crucially, blocking the dopamine transporter with inhibitors like mazindol has been shown to prevent MPTP-induced damage to these neurons, confirming that uptake via DAT is essential for the selective toxicity. nih.gov While DAT-mediated uptake is a key factor, another contributor to the selective vulnerability of these cells is their high intrinsic tendency to produce reactive oxygen species (ROS) following mitochondrial disruption, which amplifies the toxic effects. nih.gov

Table 1: Mechanisms of Selective Dopaminergic Toxicity

| Mechanistic Step | Description | Key Findings |

|---|---|---|

| Metabolic Activation | The prodrug MPTP is converted to its toxic metabolite, MPP+, by the enzyme Monoamine Oxidase B (MAO-B) in glial cells. wikipedia.orgnih.gov | Inhibition of MAO-B, but not MAO-A, prevents MPTP toxicity. nih.govnih.gov |

| Selective Uptake | MPP+ is actively transported into dopamine neurons via the Dopamine Transporter (DAT). nih.gov | Blockade of DAT prevents MPTP-induced neurotoxicity. nih.gov MPP+ accumulates in dopamine-rich areas. nih.gov |

| Mitochondrial Impairment | MPP+ inhibits Complex I of the mitochondrial electron transport chain. nih.gov | This leads to a severe drop in ATP production and energy failure. nih.gov |

| Oxidative Stress | The inhibition of Complex I results in the overproduction of reactive oxygen species (ROS), such as superoxide (B77818). nih.govnih.gov | Dopaminergic neurons have a high propensity for ROS production, increasing their vulnerability. nih.gov |

| Apoptotic Cascade | Energy failure and oxidative stress trigger molecular pathways leading to programmed cell death (apoptosis). nih.gov | The process involves the recruitment of pro-apoptotic proteins like Bax and inflammatory factors. nih.gov |

The ability of MPTP to selectively kill dopaminergic neurons in the substantia nigra pars compacta makes it an invaluable tool for creating animal models that replicate the key features of Parkinson's disease. wikipedia.orgnih.govresearchgate.net These models are crucial for studying the pathogenesis of the disease and for evaluating potential neuroprotective therapies. nih.govnih.gov

The neurotoxic cascade initiated by MPP+ within the neuron is multifaceted. After being concentrated in the cytoplasm, MPP+ is further sequestered by mitochondria. Inside the mitochondria, it acts as a potent inhibitor of Complex I of the electron transport chain. nih.govnih.gov This inhibition has two major consequences: a drastic failure in ATP synthesis, leading to an energy crisis within the cell, and the generation of oxidative stress through the production of superoxide radicals and other ROS. nih.gov The combination of energy depletion and oxidative damage initiates downstream apoptotic pathways, ultimately leading to the death of the neuron. nih.gov This sequence of molecular events—energy failure, oxidative stress, and apoptosis—is believed to be central to the neurodegenerative process in both MPTP models and idiopathic Parkinson's disease. nih.gov

Neuropathological and Clinical Abnormalities in Preclinical Models

The administration of MPTP to preclinical animal models, such as mice and nonhuman primates, induces a range of abnormalities that closely mirror those seen in human Parkinson's disease. nih.govnih.gov These models have been fundamental in linking specific pathological changes in the brain to the clinical symptoms of the disorder. researchgate.net

The primary neuropathological hallmark is a significant and selective loss of dopaminergic neurons in the substantia nigra pars compacta. wikipedia.orgresearchgate.net This neuronal loss leads to a profound depletion of dopamine and its metabolites in the striatum, the brain region that receives input from the substantia nigra. nih.gov This can be measured biochemically by a marked decrease in striatal dopamine content and a reduced capacity of nerve terminals to take up dopamine. nih.gov

These neurochemical and neuropathological changes manifest as distinct clinical abnormalities in the animals. nih.gov The observed symptoms are characteristic of parkinsonism and include akinesia (paucity of spontaneous movement), bradykinesia (slowness of movement), rigidity, tremor, and postural instability. researchgate.netnih.gov The close resemblance of the MPTP-induced syndrome in animals to idiopathic Parkinson's disease in humans makes it a highly utilized and relevant model for research. nih.govnih.gov

Table 2: Preclinical Observations in MPTP-Induced Neurodegeneration Models

| Animal Model | Neuropathological Findings | Clinical Abnormalities (Symptoms) |

|---|---|---|

| Mouse | Degeneration of the dopaminergic nigrostriatal pathway. nih.gov Significant loss of neurons in the substantia nigra. researchgate.net | Decreased locomotor activity, motor coordination deficits. nih.gov |

| Nonhuman Primate | Marked decrements in neostriatal dopamine and its metabolites. nih.gov Close resemblance to neuropathological features of human PD. nih.govnih.gov | Akinesia, rigidity, tremor, gait and posture abnormalities. nih.govresearchgate.net |

| Cell Culture (BAMC) | Loss of cellular catecholamines and tyrosine hydroxylase activity. nih.gov Time- and concentration-dependent cell death. nih.gov | Not applicable (in vitro model). |

Analytical Methodologies for Research and Quantification of N Methyl 4 Phenyl 4 Piperidinamine

Development and Validation of Chromatographic and Spectroscopic Methods

The analysis of N-Methyl-4-phenyl-4-piperidinamine typically involves a combination of chromatographic separation and spectroscopic detection. The choice of method depends on the research goals, the complexity of the sample matrix, and the required sensitivity.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating this compound from other compounds in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and thermally stable compounds like piperidine (B6355638) derivatives. unodc.org For analysis, the compound is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column choice is a 5% phenyl/95% methyl silicone capillary column. unodc.org Following separation, the compound enters the mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling definitive identification. Method development for GC-MS involves optimizing parameters such as the oven temperature program, carrier gas flow rate, and injection mode to achieve optimal separation and peak shape. unodc.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suitable for analyzing less volatile or thermally labile compounds in complex biological matrices. researchgate.netnih.gov This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. Reversed-phase chromatography using a C18 or phenyl-hexyl column is common. nih.govfda.gov.tw The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile), with a gradient elution program to ensure efficient separation. researchgate.netfda.gov.tw The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. unodc.orgresearchgate.netfda.gov.tw

Table 1: Illustrative Chromatographic Method Parameters for Piperidine Derivatives

| Parameter | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS/MS) |

|---|---|---|

| Column | 5% Phenyl/95% Methyl Silicone (30 m) unodc.org | Phenyl Hexyl or C18 (e.g., 10 cm) nih.govfda.gov.tw |

| Mobile Phase | Carrier Gas: Helium or Hydrogen unodc.org | A: Aqueous buffer (e.g., 0.1% Formic Acid or Ammonium Formate) B: Acetonitrile or Methanol researchgate.netfda.gov.tw | | Detector | Mass Spectrometer (MS) | Tandem Mass Spectrometer (MS/MS) | | Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI+) fda.gov.tw | | Typical Run Time | 15-30 minutes unodc.org | 5-15 minutes researchgate.net |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): As a detector for GC or LC, MS provides the molecular weight and fragmentation pattern of the analyte. For this compound (molar mass: 190.28 g/mol ), the mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the piperidine ring and the loss of methyl or phenyl groups. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the precise molecular structure. The ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the piperidine ring, and the phenyl group, with chemical shifts and coupling patterns characteristic of their chemical environment. rsc.orgnih.gov Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. rsc.orgnih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching (for the secondary amine), C-H stretching (for aromatic and aliphatic groups), and C=C stretching of the aromatic ring. nih.govnist.gov

Method Validation

To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. ich.org Validation is a regulatory requirement for methods used in pharmaceutical analysis and involves assessing several key parameters. edqm.eu

Specificity and Selectivity: The method must be able to unequivocally detect and quantify the analyte in the presence of other components, such as impurities or matrix components. nih.gov

Linearity: The analytical response should be directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results upon repeated analysis. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.net

Robustness: The method's performance should remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during routine use. unodc.org

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Linearity | Establishes a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | Closeness of measured results to the true value. | Recovery within 85-115% of nominal value. |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% researchgate.net |

| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; RSD ≤ 20% nih.gov |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other compounds. | No significant interfering peaks at the analyte's retention time. nih.gov |

Application of Analytical Reference Standards in Research Contexts

Analytical reference standards are highly purified materials used as a benchmark for identification and quantification. Their use is fundamental to achieving accurate and valid analytical results. unodc.org

In the context of this compound research, a certified reference standard of the compound is essential for:

Identity Confirmation: The chromatographic retention time and mass spectrum of a sample can be compared directly to that of the reference standard to confirm its identity.

Quantitative Analysis: Reference standards are used to prepare calibration curves, which are necessary to determine the exact concentration of the analyte in a sample. fda.gov.twmdpi.com A stock solution of the reference material is prepared at a known concentration, and then a series of dilutions are made to create calibration standards that span the expected concentration range of the unknown samples. mdpi.com

Method Validation: The accuracy of an analytical method is assessed by analyzing samples spiked with a known amount of the reference standard and comparing the measured concentration to the theoretical value. ich.org

For enhanced accuracy in quantitative methods, especially in complex matrices like plasma, an isotope-labeled internal standard (e.g., N-Methyl-d3-4-phenyl-4-piperidinamine) is often used. nih.govmdpi.com The internal standard is added at a constant concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the measurement. nih.gov

Regulatory, Forensic, and Societal Perspectives on N Methyl 4 Phenyl 4 Piperidinamine Research

The emergence of novel psychoactive substances (NPS) and designer drug variants presents a continuous challenge to regulatory bodies, law enforcement, and the scientific community. The compound N-Methyl-4-phenyl-4-piperidinamine, a structural analog of known fentanyl precursors, exists within a complex landscape of chemical control, forensic investigation, and potential for misuse. This section explores the regulatory environment surrounding its potential precursors, the implications for illicit synthesis in research contexts, and its role in forensic science.

Future Directions and Emerging Research Avenues for N Methyl 4 Phenyl 4 Piperidinamine

Novel Therapeutic Applications

While historically associated with the development of potent analgesics, the unique scaffold of N-Methyl-4-phenyl-4-piperidinamine and its derivatives is being explored for a range of new therapeutic applications. nih.gov The inherent versatility of the 4-phenylpiperidine (B165713) core allows for structural modifications that can modulate activity at various biological targets. nih.gov

Current research is actively investigating the potential of this compound analogs in several key areas:

Neurodegenerative Diseases: The neuroprotective effects of piperidine (B6355638) derivatives are a significant area of interest. nih.gov For instance, studies on related compounds like piperine (B192125) have shown protective effects in models of Parkinson's disease by mitigating oxidative stress and inflammation. nih.gov Future research may focus on designing this compound derivatives that can cross the blood-brain barrier and target pathways implicated in diseases like Alzheimer's and Parkinson's.

Oncology: The anti-proliferative activity of novel picolinamide (B142947) derivatives, which share structural similarities with the piperidine core, has been demonstrated against various cancer cell lines. mdpi.com This opens up the possibility of developing this compound-based compounds as cytotoxic agents for cancer therapy.

Gastrointestinal Motility Disorders: The discovery of a piperidinamine derivative as a motilin receptor agonist highlights the potential for this chemical class to address gastrointestinal issues. researchgate.net This could lead to the development of new treatments for conditions characterized by delayed gastric emptying. researchgate.net

Advanced Synthetic Strategies

The efficient and stereoselective synthesis of this compound and its analogs is crucial for facilitating further research and development. While classical methods like the Janssen synthesis have been foundational, modern organic chemistry offers new tools to enhance efficiency and yield. researchgate.netfederalregister.gov

Emerging synthetic strategies include:

Catalytic Processes: The use of novel catalysts is being explored to improve the efficiency of key reaction steps. For example, a patented method describes the use of a MgO-Al2O3-TiO2 composite oxide catalyst in the synthesis of a related intermediate, N-phenyl-4-piperidone, aiming for higher conversion rates and a shorter production process. google.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. The application of flow chemistry to the synthesis of piperidine-containing pharmaceuticals is a promising area for future development.

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries is critical for producing enantiomerically pure derivatives of this compound. This is particularly important as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles.

| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |

| Novel Catalysis | Higher yields, shorter reaction times, milder conditions. | More cost-effective and environmentally friendly production. google.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Facilitates large-scale manufacturing for clinical trials and commercial supply. |

| Asymmetric Synthesis | Production of single enantiomers. | Enables investigation of stereospecific biological activities and improved therapeutic indices. |

In Silico Drug Discovery and Design

Computational approaches are revolutionizing the way new drugs are discovered and optimized. For a scaffold like this compound, in silico methods offer a powerful toolkit to accelerate the design of new therapeutic agents.

Key in silico techniques being applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor. For this compound derivatives, docking studies can help identify potential biological targets and guide the design of more potent and selective ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the chemical structures of a series of compounds with their biological activities. researchgate.net This allows researchers to predict the activity of new, unsynthesized analogs and prioritize the most promising candidates for synthesis.

ADMET Prediction: Computational models can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netpharmacophorejournal.com This early-stage assessment helps to identify potential liabilities and guide the optimization of pharmacokinetic and safety profiles.

Bridging Preclinical and Clinical Research Gaps

A significant challenge in drug development is the translation of promising preclinical findings into successful clinical outcomes. nih.govresearchgate.net For compounds derived from this compound, a robust translational research strategy is essential.

Key considerations for bridging this gap include:

Improved Preclinical Models: The use of more predictive animal models and the development of "in vitro" systems like 3D tumor organoids can provide more clinically relevant data. nih.gov A single preclinical model often fails to replicate the complexity of human disease. nih.gov

Biomarker Development: Identifying and validating biomarkers can help to monitor drug efficacy and patient response in clinical trials. For this compound derivatives, this could involve measuring target engagement or downstream signaling effects.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating preclinical PK/PD data with early clinical data can help to optimize dosing regimens and predict clinical efficacy.

By focusing on these future directions, the scientific community can continue to unlock the full therapeutic potential of this compound and its derivatives, paving the way for the next generation of innovative medicines.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing N-Methyl-4-phenyl-4-piperidinamine via alkylation?

This compound can be synthesized through alkylation of a piperidine precursor (e.g., 4-phenylpiperidin-4-amine) with methyl iodide or dimethyl sulfate. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) or alcohols (e.g., ethanol) to stabilize intermediates and enhance reactivity .

- Base choice : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and drive alkylation .

- Temperature : Moderate heating (40–60°C) to accelerate reaction kinetics without promoting side reactions like over-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Basic Characterization: How can NMR and HRMS resolve structural ambiguities in this compound derivatives?

- ¹H/¹³C NMR :

- Methyl group confirmation : A singlet at ~2.2–2.5 ppm (³H) for the N-methyl group.

- Piperidine ring protons : Multiplets between 1.5–3.0 ppm for axial/equatorial protons .

- Aromatic protons : Signals at 6.5–7.5 ppm for the phenyl substituent .

- HRMS : Exact mass determination (e.g., C₁₂H₁₈N₂: 190.1469 Da) to confirm molecular formula and rule out impurities .

Advanced Synthesis: How can cross-coupling reactions introduce functional groups to the piperidine scaffold?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl/heteroaryl modifications:

- Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, and a base (e.g., Na₂CO₃) in degassed THF/water .

- Positional selectivity : Functionalization at the 4-phenyl group or piperidine nitrogen requires protecting-group strategies (e.g., Boc for amines) .

- Yield optimization : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 24 hours) .

Biological Activity: What assays are suitable for evaluating receptor-binding affinity of this compound analogs?

- Radioligand binding assays : Compete with [³H]ligands (e.g., opioid or serotonin receptor ligands) to measure IC₅₀ values .

- Functional assays :

- cAMP inhibition : For G-protein-coupled receptors (GPCRs) .

- Calcium flux assays : For ion-channel-linked receptors .

- SAR-driven design : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and blood-brain barrier penetration .

Structure-Activity Relationship (SAR): How do substituents on the phenyl ring modulate pharmacological properties?

| Substituent | Effect | Example |

|---|---|---|

| Methoxy (-OMe) | ↑ Metabolic stability | 4-Methoxy analogs show prolonged half-life in hepatic microsomes . |

| Fluoro (-F) | ↑ Binding affinity | Fluorophenyl derivatives exhibit 10x higher µ-opioid receptor affinity vs. parent compound . |

| Trifluoromethyl (-CF₃) | ↑ Lipophilicity | Improved CNS penetration in rodent models . |

Data Contradiction: How to resolve discrepancies in reported NMR chemical shifts for piperidine derivatives?

- Solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆; DMSO induces downfield shifts for NH protons .

- Conformational analysis : Axial vs. equatorial proton environments alter splitting patterns (e.g., J = 10–12 Hz for axial-equatorial coupling) .

- Counterion interference : HCl salts may broaden signals due to hydrogen bonding; use freebase for clearer spectra .

Computational Modeling: What docking strategies predict interactions with biological targets?

- Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and optimize geometry with DFT .

- Receptor selection : Crystal structures (e.g., µ-opioid receptor, PDB ID: 4DKL) for homology modeling .

- Scoring functions : Glide SP/XP or AutoDock Vina to rank binding poses and validate with experimental IC₅₀ data .

Metabolic Stability: How to design analogs resistant to cytochrome P450 oxidation?

- Block vulnerable positions : Introduce methyl groups at C-3 or C-5 of the piperidine ring to sterically hinder CYP3A4/2D6 .

- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolic hotspots (e.g., benzylic positions) .

Advanced Crystallography: What crystallographic techniques resolve piperidine ring puckering?

- Single-crystal X-ray diffraction : Low-temperature (100 K) data collection minimizes thermal motion artifacts .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯π bonds) influencing crystal packing .

Impurity Profiling: How to identify synthetic byproducts in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.